Fumaric Acid Mono-Tert-Butyl Ester
Overview
Description
Fumaric Acid Mono-Tert-Butyl Ester is a derivative of fumaric acid, a key intermediate in the citric acid cycle. This compound is significant in various biochemical and industrial applications.
Synthesis Analysis
- Fumaric acid esters can be synthesized through various methods. For instance, the synthesis of fumaric acid alkyl 3-PG esters involves dissolving n-propyl gallate in pyridine and reacting it with fumaric acid monoalkyl monochloride (Wu Yue, 2002).
- Another method involves the photo-crosslinking of fumaric acid monoethyl ester-functionalized poly(trimethylene carbonate) oligomers for drug delivery applications (Jansen et al., 2010).
Molecular Structure Analysis
- The molecular structure of fumaric acid esters, including Mono-Tert-Butyl Ester, is characterized by specific functional groups that enable various chemical reactions and applications.
Chemical Reactions and Properties
- Fumaric acid esters exhibit a range of chemical reactions due to their functional groups. For example, they can undergo polymerization and crosslinking reactions as seen in the synthesis of biodegradable networks (Grijpma et al., 2005).
Physical Properties Analysis
- The physical properties of fumaric acid esters, such as solubility and melting point, are influenced by their molecular structure and functional groups.
Chemical Properties Analysis
- Fumaric acid esters demonstrate various chemical properties, including reactivity with different chemical agents and potential for forming polymers. For example, polymerization of di-tert-butyl fumarate and synthesis of high molecular weight poly(fumaric acid) from its polymer were investigated by Otsu et al. (1984), highlighting the compound's chemical versatility (Otsu et al., 1984).
Scientific Research Applications
Biological Studies : It has been used to study the effects of isomers of monobutyl-o-phthalate on testicular effects and zinc metabolism in rats (Foster et al., 1981).
Food Safety : In food science, it demonstrated antibotulinal efficacy, preventing toxin formation in cans of comminuted nitrite-free bacon (Huhtanen, 1983).
Chemical Engineering, Pharmaceuticals, and Biotechnology : Its synthesized esters have potential applications in these fields (Wu Yue, 2002).
Medical Research : It is being tested in clinical studies for potential treatments for multiple sclerosis and may alter glutathione and heme oxygenase metabolism in oligodendrocytes (Thiessen et al., 2010). Additionally, Fumaric Acid Esters (FAE) have shown immunomodulatory effects and potential in treating multiple sclerosis (Moharregh-Khiabani et al., 2009).
Dermatology : FAEs are effective in treating psoriasis with a good long-term safety profile (Yazdi & Mrowietz, 2008). They are used as a first-line systemic treatment for chronic plaque psoriasis in Germany, showing proven efficacy and low toxicity (Wain et al., 2010).
Analytical Chemistry : This compound is also instrumental in a quantitative method for the gas chromatographic analysis of short-chain monocarboxylic and dicarboxylic acids in fermentation media (Salanitro & Muirhead, 1975).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXKSCVINAKVNE-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fumaric Acid Mono-Tert-Butyl Ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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